[(2,2-Dimethylcyclopropyl)methyl]hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2,2-dimethylcyclopropyl)methylhydrazine |
InChI |
InChI=1S/C6H14N2/c1-6(2)3-5(6)4-8-7/h5,8H,3-4,7H2,1-2H3 |
InChI Key |
ASKWYYCFXSFELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CNN)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethylcyclopropyl Methyl Hydrazine
Strategies for the Formation of the Hydrazine (B178648) Linkage
Reductive Amination Approaches Utilizing Hydrazine Hydrate
Reductive amination, or reductive hydrazination, is a versatile method for forming carbon-nitrogen bonds. nih.gov This process typically involves the condensation of a carbonyl compound, in this case (2,2-dimethylcyclopropyl)methanal, with hydrazine hydrate to form a hydrazone intermediate. Subsequent reduction of this intermediate yields the target hydrazine derivative.
The key steps involve:
Hydrazone Formation: The aldehyde reacts with hydrazine, eliminating water to form the corresponding hydrazone.
Reduction: The C=N double bond of the hydrazone is then reduced to a C-N single bond.
Various reducing agents can be employed for this transformation. A notable system involves the use of borohydride exchange resin (BER) in combination with nickel acetate (B1210297) in a methanol solvent. This method provides a convenient alternative to other reducing agents like sodium cyanoborohydride. More recently, biocatalytic approaches using imine reductases (IREDs) have emerged as efficient catalysts for reductive hydrazination under mild conditions. nih.govnih.gov
| Method | Key Reagents | Precursor | Intermediate | Advantages |
|---|---|---|---|---|
| Chemical Reduction | Hydrazine Hydrate, Borohydride Exchange Resin (BER), Nickel Acetate | Aldehyde/Ketone | Hydrazone | Avoids toxic cyanoborohydride reagents. |
| Biocatalytic Reduction | Hydrazine, Imine Reductases (IREDs) nih.govnih.gov | Aldehyde/Ketone | Hydrazone | Mild reaction conditions, high efficiency, and scalability. nih.gov |
Nucleophilic Substitution Reactions with Halogenated Cyclopropylmethyl Precursors
A classic and direct approach to forming the hydrazine linkage is through a nucleophilic substitution reaction. researchgate.netthieme-connect.de In this strategy, a suitable (2,2-dimethylcyclopropyl)methyl precursor bearing a good leaving group, such as a halide (e.g., bromide or chloride), is reacted with hydrazine. Hydrazine, acting as the nucleophile, displaces the leaving group to form the desired product.
This reaction is a standard SN2 process and is widely used for the synthesis of alkylhydrazines. The efficiency of the reaction can be influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature. While effective, this method can sometimes be complicated by polyalkylation, where the product hydrazine reacts further with the alkyl halide starting material.
Alternative Synthetic Routes to Substituted Hydrazines
Beyond direct reductive amination and nucleophilic substitution, a variety of other methods exist for the synthesis of substituted hydrazines, which could be adapted for the target molecule. rsc.org These routes often involve the alkylation of protected hydrazine derivatives to control selectivity and avoid side reactions.
Alternative strategies include:
Alkylation of Hydrazones followed by Hydrolysis: A hydrazone can be formed from a suitable aldehyde and a substituted hydrazine. The remaining N-H proton can be removed with a base, and the resulting anion is alkylated. Subsequent hydrolysis of the hydrazone reveals the desired substituted hydrazine.
Reduction of Acylhydrazines: An acylhydrazine, formed by reacting a carboxylic acid derivative with hydrazine, can be reduced to the corresponding alkylhydrazine. This method provides an indirect route from a carboxylic acid precursor, such as 2,2-dimethylcyclopropane carboxylic acid.
Palladium-Catalyzed Allylic Substitution: For certain substrates, palladium-catalyzed reactions can be used to couple hydrazines with allylic acetates. organic-chemistry.org
Construction of the (2,2-Dimethylcyclopropyl)methyl Moiety
The synthesis of the characteristic 2,2-dimethylcyclopropyl ring is a foundational aspect of preparing the target compound. Cyclopropanation reactions are central to forming this strained three-membered ring.
Cyclopropanation Reactions for Dimethylcyclopropyl Ring Formation
Cyclopropanation involves the addition of a carbene or carbenoid species to an alkene. wikipedia.org For the synthesis of the 2,2-dimethylcyclopropyl group, the logical alkene precursor is 2-methylpropene (isobutene).
Key cyclopropanation methods include:
Simmons-Smith Reaction: This is a widely used method that involves treating an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). masterorganicchemistry.com This forms an organozinc carbenoid intermediate (iodomethylzinc iodide) that adds to the double bond to form the cyclopropane (B1198618) ring stereospecifically. wikipedia.orgmasterorganicchemistry.com
Reactions with Diazo Compounds: Diazo compounds, such as ethyl diazoacetate, can be used in the presence of metal catalysts (e.g., copper or rhodium complexes) to generate a carbene that reacts with the alkene. scispace.com
Reactions with Haloforms and Base: Dihalocarbenes, such as dichlorocarbene (CCl₂) or dibromocarbene (CBr₂), can be generated from the corresponding haloform (e.g., chloroform, CHCl₃) and a strong base. These carbenes readily add to alkenes to form dihalocyclopropanes, which can be subsequently dehalogenated. masterorganicchemistry.com
A practical route to a key intermediate, 2,2-dimethylcyclopropane carboxylic acid, involves the cyclopropanation of 2-methylbutenoic acid using dibromomethane with zinc powder and copper(I) chloride as catalysts. researchgate.net
| Reaction | Carbene/Carbenoid Source | Alkene Precursor | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | Diiodomethane and Zn-Cu couple masterorganicchemistry.com | 2-Methylpropene | Stereospecific syn-addition; forms a metal carbenoid. wikipedia.org |
| Catalytic Decomposition of Diazo Compounds | Ethyl Diazoacetate with Cu or Rh catalyst scispace.com | 2-Methylpropene | Versatile and allows for asymmetric catalysis. scispace.com |
| Haloform Reaction | Chloroform/Bromoform and strong base masterorganicchemistry.com | 2-Methylpropene | Generates a dihalocyclopropane intermediate. masterorganicchemistry.com |
Stereoselective Synthesis of Cyclopropyl (B3062369) Derivatives
Many applications of cyclopropane-containing molecules require specific stereoisomers. Asymmetric cyclopropanation reactions are employed to control the stereochemistry of the newly formed chiral centers. google.com
Approaches to stereoselective synthesis include:
Use of Chiral Catalysts: The most common strategy involves using a chiral catalyst in conjunction with a diazo compound and an alkene. Catalysts based on copper, rhodium, and iron have been developed with chiral ligands that can induce high levels of enantioselectivity. scispace.comresearchgate.net For example, the asymmetric cyclopropanation of isobutene with a diazoacetate in the presence of chiral copper catalysts is a well-established method. scispace.com
Chiral Auxiliaries: A chiral auxiliary can be attached to the alkene substrate. The steric and electronic properties of the auxiliary direct the approach of the cyclopropanating agent to one face of the double bond, leading to a diastereoselective reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched cyclopropane.
Enzymatic Reactions: Biocatalytic methods, such as those employing engineered carbene transferases, are being developed for highly diastereo- and enantioselective olefin cyclopropanation reactions.
The synthesis of S-(+)-2,2-dimethylcyclopropane carboxylic acid, a precursor for the drug Cilastatin, has been achieved via asymmetric cyclopropanation of 2-methylpropene using a chiral iron carbene complex, resulting in high enantiomeric excess. researchgate.net Another approach involves the enzymatic hydrolysis of a racemic ester of 2,2-dimethylcyclopropane carboxylic acid using lipases to resolve the enantiomers. researchgate.net
Convergent and Linear Synthesis Pathways to Target Compound
Linear Synthesis Pathway:
A linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. A plausible linear route to [(2,2-Dimethylcyclopropyl)methyl]hydrazine would commence with a readily available precursor, such as 2,2-dimethylcyclopropanecarboxylic acid or its corresponding alcohol, (2,2-dimethylcyclopropyl)methanol.
One potential linear sequence is outlined below:
Preparation of an Electrophilic Cyclopropylmethyl Intermediate: The synthesis would likely begin with the conversion of (2,2-dimethylcyclopropyl)methanol into a more reactive electrophile, such as (2,2-dimethylcyclopropyl)methyl bromide or tosylate. This transformation is crucial as the hydroxyl group of the alcohol is a poor leaving group. Standard methods for this conversion include treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the halide, or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine for the tosylate.
Alkylation of Hydrazine: The resulting electrophilic intermediate would then be reacted with a large excess of hydrazine or a protected hydrazine derivative. The direct alkylation of hydrazine with alkyl halides is a known method for forming C-N bonds. d-nb.inforesearchgate.net Using a significant excess of hydrazine is critical to minimize the formation of di- and tri-alkylated byproducts, which are common in such reactions. Alternatively, a protected hydrazine, such as tert-butyl carbazate, can be alkylated followed by deprotection to yield the desired mono-alkylated product. nih.gov
Table 1: Proposed Linear Synthesis Pathway
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | (2,2-Dimethylcyclopropyl)methanol | PBr₃ or SOCl₂ or TsCl/Pyridine | (2,2-Dimethylcyclopropyl)methyl halide/tosylate |
| 2 | (2,2-Dimethylcyclopropyl)methyl halide/tosylate | Hydrazine (excess) or Protected Hydrazine | This compound |
Convergent Synthesis Pathway:
For this compound, a convergent strategy could involve the reaction of a hydrazine derivative with a carbonyl compound derived from the cyclopropane moiety.
A plausible convergent route is the reductive amination of 2,2-dimethylcyclopropanecarbaldehyde with hydrazine:
Synthesis of Key Fragments: This pathway requires the synthesis of two key intermediates:
2,2-Dimethylcyclopropanecarbaldehyde: This aldehyde can be prepared by the oxidation of (2,2-dimethylcyclopropyl)methanol using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
Hydrazine: Hydrazine is a commercially available reagent.
Reductive Amination: The aldehyde and hydrazine are then reacted together under reductive conditions. This typically involves the initial formation of a hydrazone intermediate, which is then reduced in situ to the desired hydrazine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. d-nb.infoorganic-chemistry.org Enzymatic reductive hydrazinations using imine reductases also present a modern and efficient alternative. d-nb.infonih.gov
Table 2: Proposed Convergent Synthesis Pathway
| Step | Reactant(s) | Reagent(s) | Product |
| 1a | (2,2-Dimethylcyclopropyl)methanol | PCC or Swern Oxidation Reagents | 2,2-Dimethylcyclopropanecarbaldehyde |
| 1b | - | - | Hydrazine |
| 2 | 2,2-Dimethylcyclopropanecarbaldehyde, Hydrazine | NaBH₃CN or NaBH(OAc)₃ or H₂/Pd | This compound |
Methodological Considerations in Synthetic Scale-Up and Efficiency
Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, cost-effectiveness, and high efficiency.
Choice of Synthetic Route:
For large-scale production, the convergent approach via reductive amination may be more advantageous. Reductive aminations are often one-pot procedures, which can reduce operational complexity and cost. organic-chemistry.org Furthermore, the starting materials, (2,2-dimethylcyclopropyl)methanol and hydrazine, are relatively accessible.
The linear synthesis involving the alkylation of hydrazine, while straightforward, presents challenges in controlling the selectivity of the alkylation, often leading to a mixture of products and requiring significant purification efforts. The use of a large excess of hydrazine also poses safety and environmental concerns on a large scale.
Reagent and Solvent Selection:
Hydrazine Handling: Hydrazine is a highly toxic and potentially explosive substance. Its handling on a large scale requires stringent safety protocols, including specialized equipment and personal protective equipment. The use of hydrazine hydrate or its salts can mitigate some of the risks associated with anhydrous hydrazine.
Reducing Agents: The choice of reducing agent for the reductive amination is critical. While borohydride reagents like NaBH₃CN are effective, they can be expensive and generate toxic byproducts. Catalytic hydrogenation is a greener and more atom-economical alternative, though it may require specialized high-pressure reactors.
Solvents: The selection of solvents should prioritize those with low toxicity, low environmental impact, and ease of recovery and recycling.
Process Optimization and Efficiency:
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing byproduct formation.
Purification: The development of an efficient and scalable purification method is essential. Crystallization of a salt form of the product, such as the hydrochloride salt, can be an effective method for purification and isolation on a large scale.
Waste Management: A comprehensive waste management plan must be in place to handle the byproducts and waste streams generated during the synthesis, particularly those containing residual hydrazine or heavy metals from catalysts.
Chemical Reactivity and Transformation Studies of 2,2 Dimethylcyclopropyl Methyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms
The hydrazine moiety is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic. In a monosubstituted hydrazine like [(2,2-dimethylcyclopropyl)methyl]hydrazine, the two nitrogen atoms are electronically and sterically distinct, leading to differences in their reactivity. The terminal nitrogen atom (NH₂) is generally considered the more potent nucleophilic center compared to the internal nitrogen atom directly attached to the alkyl group. This is attributed to reduced steric hindrance and a higher electron density on the terminal nitrogen. researchgate.net
The cyclopropylmethyl group is known to be a good electron donor through hyperconjugation, which can stabilize an adjacent positive charge. wikipedia.orgstackexchange.com This electronic effect could potentially modulate the nucleophilicity of the adjacent nitrogen atom.
Reactions with Electrophilic Centers
As a nucleophile, this compound is expected to react with a variety of electrophilic centers. The terminal nitrogen atom, being more nucleophilic, is the likely site of attack. Reactions with alkyl halides, for instance, would lead to the formation of N-alkylated hydrazine derivatives. The rate and outcome of these reactions would be influenced by the nature of the electrophile and the reaction conditions.
Studies on the reactions of amines and hydrazines with benzhydrylium ions have provided a quantitative scale for nucleophilicity. researchgate.net While specific data for this compound is unavailable, the reactivity of simple alkylhydrazines in such systems indicates that they are effective nucleophiles. researchgate.net It is reasonable to infer that this compound would exhibit similar reactivity, readily engaging with carbocationic intermediates and other electron-deficient species.
Condensation Reactions with Carbonyl Compounds
One of the most characteristic reactions of primary hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.netyoutube.com This reaction is a cornerstone of carbonyl chemistry and is widely used in organic synthesis. The reaction proceeds via a nucleophilic addition of the terminal amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable hydrazone product. uchile.cl The reaction is typically catalyzed by acid. researchgate.net
The general mechanism for hydrazone formation is as follows:
Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon.
Proton transfer to form a zwitterionic intermediate.
Protonation of the oxygen atom, followed by elimination of a water molecule to form the C=N double bond of the hydrazone.
The table below illustrates the expected products from the condensation of this compound with various carbonyl compounds, based on the known reactivity of other primary hydrazines.
| Carbonyl Reactant | Expected Hydrazone Product |
| Formaldehyde | N-[(2,2-Dimethylcyclopropyl)methyl]methanimine |
| Acetaldehyde | N-[(2,2-Dimethylcyclopropyl)methyl]ethanimine |
| Acetone | 2-Propanone N-[(2,2-dimethylcyclopropyl)methyl]hydrazone |
| Cyclohexanone | Cyclohexanone N-[(2,2-dimethylcyclopropyl)methyl]hydrazone |
| Benzaldehyde | N-[(2,2-Dimethylcyclopropyl)methyl]-1-phenylmethanimine |
This reaction is not only a fundamental transformation but also forms the basis of the Wolff-Kishner reduction, a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. libretexts.orgpressbooks.pub
Acylation and Sulfonylation of the Hydrazine Moiety
The nucleophilic nitrogen atoms of this compound are also susceptible to acylation and sulfonylation. These reactions typically involve reaction with acyl halides, anhydrides, or sulfonyl halides. As with other nucleophilic attacks, the terminal nitrogen is the preferred site of reaction due to its greater nucleophilicity and lower steric hindrance.
Acylation with an acyl chloride, for example, would yield an N-acyl-N'-[(2,2-dimethylcyclopropyl)methyl]hydrazine. Similarly, reaction with a sulfonyl chloride would produce an N-sulfonyl-N'-[(2,2-dimethylcyclopropyl)methyl]hydrazine. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The resulting acyl and sulfonyl hydrazides are stable compounds and important intermediates in the synthesis of various heterocyclic compounds and biologically active molecules. organic-chemistry.orgnih.gov
The table below summarizes the expected products from the acylation and sulfonylation of this compound.
| Reagent | Expected Product |
| Acetyl chloride | N'-Acetyl-N-[(2,2-dimethylcyclopropyl)methyl]hydrazide |
| Benzoyl chloride | N'-Benzoyl-N-[(2,2-dimethylcyclopropyl)methyl]hydrazide |
| p-Toluenesulfonyl chloride | N'-Tosyl-N-[(2,2-dimethylcyclopropyl)methyl]hydrazide |
Oxidation Reactions and Redox Chemistry
The hydrazine moiety is readily oxidized, and this property underpins much of its chemical utility, particularly its role as a reducing agent. The oxidation of monosubstituted hydrazines like this compound can proceed through several pathways, leading to a variety of products depending on the oxidant and reaction conditions. rsc.org
Pathways for Oxidative Dimerization and Decomposition
The oxidation of monosubstituted hydrazines often involves the initial formation of a diazene (B1210634) (R-N=NH) intermediate. nih.gov These diazenes are typically unstable and can undergo further reactions. One common pathway is the loss of nitrogen gas (N₂) to generate a radical or carbocationic species derived from the alkyl group, which can then lead to a variety of products including alkanes, alkenes, and products of reaction with the solvent or other species present. rsc.org
Another potential pathway for the diazene intermediate is dimerization to form a tetrazene (R-N=N-N=N-R). Alternatively, two hydrazine molecules can be oxidized and couple to form a 1,2-disubstituted hydrazine, which can then be further oxidized. The specific pathway followed is highly dependent on the reaction conditions and the nature of the substituent on the hydrazine. For instance, the oxidation of phenylhydrazine (B124118) is a complex process involving several intermediates, including the superoxide (B77818) radical. nih.gov
The oxidation of hydrazines can be effected by a range of oxidizing agents, including metal ions, halogens, and peroxides. rsc.org The enzymatic oxidation of hydrazine derivatives is also a significant area of study, particularly in the context of their metabolism and toxicity. nih.govnih.gov
Role as a Reducing Agent in Organic Transformations
The propensity of hydrazines to be oxidized makes them effective reducing agents in organic synthesis. researchgate.netorganic-chemistry.org The most notable application is the Wolff-Kishner reduction, which converts the carbonyl group of aldehydes and ketones into a methylene (B1212753) (CH₂) group. libretexts.orgpressbooks.pub This reaction is typically carried out by heating the corresponding hydrazone with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. The driving force for this reaction is the formation of the thermodynamically stable dinitrogen molecule.
The general mechanism of the Wolff-Kishner reduction is as follows:
Formation of a hydrazone from the carbonyl compound and hydrazine.
Deprotonation of the hydrazone by a strong base to form a resonance-stabilized anion.
Protonation of the carbanionic resonance form.
A second deprotonation at nitrogen, leading to the elimination of N₂ gas and the formation of a carbanion.
Protonation of the carbanion by the solvent to yield the final alkane product.
The table below provides examples of the expected products from the Wolff-Kishner reduction of various carbonyl compounds using this compound, assuming it behaves as a typical primary hydrazine in this reaction.
| Carbonyl Substrate | Expected Alkane Product |
| Acetophenone | Ethylbenzene |
| Cyclopentanone | Cyclopentane |
| 4-Phenyl-2-butanone | Butylbenzene |
Beyond the Wolff-Kishner reduction, alkylhydrazines can also be used for the reduction of other functional groups. For example, in the presence of a suitable catalyst, hydrazine can reduce nitroarenes to anilines. organic-chemistry.org The reducing power of this compound is expected to be comparable to that of other primary alkylhydrazines.
Reactivity Modulated by the Cyclopropyl (B3062369) Group
The cyclopropyl group, with its significant ring strain (approximately 27 kcal/mol), imparts unique chemical properties. The C-C bonds possess a high degree of p-orbital character, making the ring susceptible to reactions typically observed with alkenes. This feature, combined with the electronic influence of the adjacent methylhydrazine group, governs its participation in various transformations. The gem-dimethyl substituents are expected to sterically hinder approaches to the adjacent ring carbons and may also provide a slight electron-donating inductive effect, potentially influencing the regioselectivity of ring-opening reactions.
Cyclopropylmethyl systems are well-known to undergo ring-opening reactions under various conditions, including radical, cationic, and anionic pathways, to relieve ring strain. psu.edustackexchange.com The rate and regioselectivity of these openings are highly dependent on the substituents on the ring and the nature of the reaction intermediate.
In the case of this compound, radical-mediated ring-opening is a plausible transformation. Homolytic cleavage of a C-H bond on the methylene bridge or N-H bond of the hydrazine could initiate a sequence leading to the cleavage of the cyclopropane (B1198618) ring. The cyclopropylmethyl radical itself is known to undergo an extremely rapid ring-opening to the but-3-enyl radical. psu.edustackexchange.com The presence of gem-dimethyl groups would be expected to direct the cleavage to the less substituted C1-C2 bond to form a more stable tertiary radical intermediate.
Under acidic conditions, protonation of the hydrazine moiety could facilitate a cationic rearrangement. However, the formation of a primary carbocation adjacent to the cyclopropane is generally disfavored. Instead, a concerted process where the ring opens as a nucleophile attacks is more likely. Transition metal catalysis can also promote the activation and subsequent ring-opening of cyclopropanes, often leading to the formation of metallacyclobutanes that can undergo further reactions. wikipedia.org
Table 1: Potential Ring-Opening Products from this compound Intermediates
| Intermediate Type | Triggering Condition | Plausible Ring-Opened Structure(s) |
| Radical | Radical initiator (e.g., AIBN), heat, light | 4,4-Dimethylpent-4-enylhydrazine radical |
| Cationic | Strong acid (e.g., H₂SO₄) | Rearranged unsaturated hydrazines or products from nucleophilic trapping |
Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a sigma-bond over a π-electron system. wikipedia.orgopenochem.org Common examples include the psu.edupsu.edu Cope and Claisen rearrangements. youtube.com For this compound to directly participate in a classical sigmatropic rearrangement, it would typically need to be incorporated into a larger unsaturated system, for instance, by forming a hydrazone with an appropriate unsaturated aldehyde or ketone.
While direct participation is not immediately obvious from its structure, the cyclopropylmethyl unit can be involved in related rearrangements. For instance, vinylcyclopropane (B126155) rearrangements are a well-known class of reactions that proceed through a psu.edunih.gov sigmatropic-like shift, leading to five-membered rings. If the hydrazine moiety were to be transformed into a group that extends the π-system, participation in such rearrangements could be envisioned. Gold(I) catalysis, for example, is known to facilitate psu.edupsu.edu-sigmatropic rearrangements in systems containing propargylic esters, where cyclopropane probes have been used to study the reaction mechanism. nih.gov
Formation of Nitrogen-Containing Heterocyclic Compounds
Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles due to their dual nucleophilic nature. researchgate.netmdpi.com
The most common application of substituted hydrazines in heterocyclic synthesis is the construction of pyrazole (B372694) and pyrazoline rings. chim.it These five-membered heterocycles are synthesized by the condensation of a hydrazine with a 1,3-dielectrophilic species.
Pyrazoles are typically formed by reacting a hydrazine with a 1,3-dicarbonyl compound (like acetylacetone) or its equivalent, often under acidic or basic conditions. mdpi.comnih.gov
Pyrazolines (dihydropyrazoles) are synthesized via the reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone (a chalcone, for example). nih.govsci-hub.se The resulting pyrazoline can often be oxidized to the corresponding aromatic pyrazole.
The reaction of this compound with various 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds would be expected to yield N-1 substituted pyrazoles and pyrazolines, respectively. The [(2,2-dimethylcyclopropyl)methyl] group would be attached to one of the nitrogen atoms of the heterocyclic ring.
Table 2: Hypothetical Synthesis of Pyrazoles and Pyrazolines
| Reagent | Product Type | Expected Product Structure |
| Acetylacetone (2,4-pentanedione) | Pyrazole | 1-[(2,2-Dimethylcyclopropyl)methyl]-3,5-dimethyl-1H-pyrazole |
| Ethyl acetoacetate | Pyrazolone | 1-[(2,2-Dimethylcyclopropyl)methyl]-3-methyl-1H-pyrazol-5(4H)-one |
| Benzylideneacetophenone (Chalcone) | Pyrazoline | 1-[(2,2-Dimethylcyclopropyl)methyl]-3,5-diphenyl-4,5-dihydro-1H-pyrazole |
Beyond pyrazoles, the hydrazine functionality serves as a key synthon for other important heterocyclic systems. For example, condensation with 1,4-dicarbonyl compounds can lead to the formation of six-membered pyridazine (B1198779) derivatives. Reaction with nitriles, particularly in the presence of a metal catalyst, can be a route to 1,2,4,5-tetrazines. nih.gov Furthermore, hydrazones derived from this compound can be used as precursors for various cyclization reactions to form triazoles, oxadiazoles, and other heterocyclic structures. researchgate.net
Theoretical and Computational Studies of 2,2 Dimethylcyclopropyl Methyl Hydrazine
Electronic Structure Analysis and Bonding Characteristics
Detailed electronic structure analysis, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the nature of chemical bonding in [(2,2-Dimethylcyclopropyl)methyl]hydrazine, is not available in the current scientific literature. Such studies are crucial for understanding the molecule's intrinsic stability and potential reactivity. For other hydrazine (B178648) derivatives, computational methods like Density Functional Theory (DFT) have been effectively used to analyze atomic charges, electronic density distributions, and electrostatic potentials, which collectively influence their chemical behavior. imist.maimist.ma
Conformational Analysis and Stereochemical Implications
The conformational landscape of this compound, which would detail the relative energies of different spatial arrangements of its atoms and the energy barriers for their interconversion, has not been computationally explored. Conformational analysis is vital for understanding a molecule's three-dimensional shape, which can have significant implications for its reactivity and interactions with other molecules. Studies on other hydrazines have utilized quantum chemical calculations to identify stable conformers and transition states, providing a deeper understanding of their stereochemistry. researchgate.net
Prediction of Reactivity Descriptors from Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for predicting the reactivity of molecules through various descriptors. rsc.org These can include global descriptors like chemical potential, hardness, and electrophilicity, as well as local descriptors such as Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack. There are no published studies that have calculated these reactivity descriptors for this compound. Such data would be invaluable for predicting its behavior in chemical reactions.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
The influence of solvents on the structure, dynamics, and reactivity of a molecule can be effectively studied using molecular dynamics (MD) simulations. uni-paderborn.denih.govmdpi.com These simulations model the explicit interactions between the solute and solvent molecules over time. For this compound, there is no available research employing MD simulations to understand how different solvent environments might affect its conformational preferences or reaction pathways. Such simulations have been successfully applied to other hydrazines to model their fluid phase behavior and interactions. researchgate.netuni-paderborn.de
In Silico Screening for Novel Reactivity Profiles
In silico screening involves using computational methods to rapidly assess the potential reactivity or biological activity of a compound against a large library of targets or reaction conditions. This approach can accelerate the discovery of new applications for chemical compounds. To date, this compound has not been the subject of any reported in silico screening studies to explore its potential for novel reactivity or applications.
Application of 2,2 Dimethylcyclopropyl Methyl Hydrazine in Organic Synthesis As a Building Block
Precursor for Advanced Organic Materials
The intrinsic properties of the 2,2-dimethylcyclopropyl group, such as its conformational rigidity and potential for ring-opening reactions, make [(2,2-Dimethylcyclopropyl)methyl]hydrazine an attractive precursor for the synthesis of advanced organic materials, excluding those of a biological nature. The hydrazine (B178648) moiety provides a reactive handle for incorporation into polymeric structures or for the formation of extended conjugated systems.
Hydrazine and its derivatives are known to be key components in the synthesis of various polymers and materials. For instance, they can act as curing agents for epoxy resins, chain extenders in polyurethanes, and as building blocks for high-performance polymers. The incorporation of the bulky and rigid 2,2-dimethylcyclopropylmethyl group can impart unique thermal and mechanical properties to these materials.
Table 1: Potential Applications in Advanced Organic Materials
| Material Class | Role of this compound | Potential Properties |
|---|---|---|
| High-Performance Polymers | Monomer or cross-linking agent | Enhanced thermal stability, increased glass transition temperature, modified solubility. |
| Organic Semiconductors | Component of donor-acceptor molecules | Tuning of electronic properties through the inductive effect of the cyclopropyl (B3062369) group. |
| Microporous Organic Polymers | Building block for network formation | Creation of materials with high surface area for gas storage and separation. |
Research into analogous hydrazine derivatives has demonstrated their utility in creating materials with interesting photophysical properties. The reaction of hydrazines with diketones can lead to the formation of pyrazoles, which are heterocyclic compounds known for their fluorescence and potential use in organic light-emitting diodes (OLEDs). The 2,2-dimethylcyclopropyl substituent could further modulate the emission wavelengths and quantum yields of such materials.
Synthesis of Novel Ligands for Catalysis
The development of new ligands is a cornerstone of advancements in catalysis. The hydrazine functionality in this compound serves as an excellent anchor point for the synthesis of novel ligands for transition metal catalysis. The nitrogen atoms can act as Lewis basic coordination sites for a wide variety of metals.
The steric and electronic properties of the 2,2-dimethylcyclopropylmethyl group can play a crucial role in influencing the selectivity and activity of a metal catalyst. The bulkiness of this group can create a specific chiral pocket around the metal center, potentially leading to high enantioselectivity in asymmetric catalysis. Furthermore, the cyclopropyl ring can electronically influence the metal center through space or via the carbon backbone.
Table 2: Potential Ligand Architectures from this compound
| Ligand Type | Synthetic Approach | Potential Catalytic Applications |
|---|---|---|
| Bidentate N,N-Ligands | Reaction with dicarbonyl compounds to form pyrazole (B372694) or pyridazine-based ligands. | Cross-coupling reactions, hydrogenation, hydrosilylation. |
| P,N-Ligands | Reaction with chlorophosphines. | Asymmetric allylic alkylation, Heck reaction. |
| N,O-Ligands | Condensation with salicylaldehyde (B1680747) derivatives. | Olefin polymerization, oxidation reactions. |
The synthesis of such ligands is often straightforward. For example, condensation of this compound with a β-diketone would yield a pyrazole-containing ligand. Subsequent coordination to a metal precursor, such as palladium(II) acetate (B1210297) or rhodium(I) chloride, would generate the active catalyst. The performance of these novel catalysts could then be evaluated in a range of organic transformations.
Intermediate in the Construction of Complex Organic Scaffolds
The reactivity of the hydrazine group, combined with the unique chemical nature of the cyclopropane (B1198618) ring, makes this compound a valuable intermediate for the construction of complex organic scaffolds. Hydrazines are well-established precursors for a variety of heterocyclic systems, which form the core of many pharmaceuticals, agrochemicals, and other functional molecules.
The Fischer indole (B1671886) synthesis, for instance, utilizes arylhydrazines and carbonyl compounds to construct indoles. While this compound is an alkylhydrazine, its derivatives could participate in analogous cyclization reactions to form novel heterocyclic frameworks. Moreover, the reaction of hydrazines with 1,3-dicarbonyl compounds provides a facile route to pyrazoles, and their reaction with α,β-unsaturated ketones can lead to pyrazolines.
Table 3: Heterocyclic Scaffolds Accessible from this compound
| Heterocycle | Reagents and Conditions | Significance of the Scaffold |
|---|---|---|
| Pyrazoles | Reaction with 1,3-diketones in the presence of an acid catalyst. | Prevalent in pharmaceuticals and agrochemicals. |
| Pyridazines | Reaction with 1,4-dicarbonyl compounds. | Found in various biologically active molecules. |
| 1,2,4-Triazoles | Reaction with formamide (B127407) followed by cyclization. | Important class of antifungal agents. |
Furthermore, the cyclopropylmethyl moiety itself can participate in unique transformations. Under certain conditions, the strained cyclopropane ring can undergo ring-opening reactions, providing access to more complex acyclic or larger ring structures. This dual reactivity of the hydrazine and the cyclopropylmethyl group within the same molecule opens up a wide array of possibilities for the synthesis of novel and intricate organic molecules. The commercial availability of this compound hydrochloride (CAS No. 2059942-52-6) facilitates its use in synthetic endeavors.
Advanced Analytical Methodologies for the Study of 2,2 Dimethylcyclopropyl Methyl Hydrazine and Its Derivatives in Research
Spectroscopic Techniques for In-Situ Reaction Monitoring (e.g., time-resolved NMR, IR)
In-situ reaction monitoring has become an indispensable tool in modern chemical synthesis, offering real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For a compound such as [(2,2-Dimethylcyclopropyl)methyl]hydrazine, these techniques are invaluable for optimizing reaction conditions and maximizing yield and purity.
Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy:
Time-resolved NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR tube. nih.govnih.govbiorxiv.orgresearchgate.net This technique can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. For the synthesis of this compound, which may involve the alkylation of a hydrazine (B178648) precursor, time-resolved NMR could track the consumption of the starting materials and the formation of the desired product in real-time.
For instance, in a hypothetical synthesis involving the reaction of a 2,2-dimethylcyclopropylmethyl halide with hydrazine, key proton signals for each species could be monitored.
Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts for Reaction Monitoring
| Compound | Key Proton Signal | Expected Chemical Shift (ppm) | Observation During Reaction |
| 2,2-Dimethylcyclopropylmethyl Halide | -CH₂-X | 3.0 - 4.0 | Decrease in integral value over time |
| Hydrazine | -NH₂ | Broad, 3.0 - 5.0 | Decrease in integral value over time |
| This compound | -CH₂-NH | 2.5 - 3.5 | Increase in integral value over time |
| This compound | Cyclopropyl (B3062369) protons | 0.2 - 1.0 | Emergence and increase of characteristic multiplet |
By plotting the integral values of these characteristic peaks against time, detailed kinetic profiles can be generated, providing insights into reaction rates and potential equilibrium processes.
Time-Resolved Infrared (IR) Spectroscopy:
Time-resolved FT-IR spectroscopy is another powerful technique for in-situ reaction monitoring, particularly for tracking changes in functional groups. nih.govyoutube.com The synthesis of this compound involves changes in N-H and the formation of C-N bonds, which have distinct IR absorption bands.
An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel, allowing for continuous data acquisition. youtube.com The disappearance of reactant peaks and the appearance of product peaks can be monitored to determine the reaction endpoint.
Interactive Data Table: Key IR Frequencies for Monitoring the Synthesis of this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Change During Reaction |
| N-H (Hydrazine) | Stretching | 3400 - 3250 | Decrease in intensity |
| C-X (Alkyl Halide) | Stretching | 800 - 600 | Decrease in intensity |
| N-H (Product) | Bending | 1650 - 1580 | Increase in intensity |
| C-N (Product) | Stretching | 1250 - 1020 | Increase in intensity |
These spectroscopic methods provide a continuous stream of data that is crucial for understanding and controlling the synthesis of this compound and its derivatives.
Advanced Chromatographic Methods for Reaction Purity and By-Product Analysis
Ensuring the purity of this compound is paramount for its application in research. Advanced chromatographic techniques are essential for separating the target compound from unreacted starting materials, intermediates, and potential by-products.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a versatile technique for the analysis of moderately polar compounds like hydrazine derivatives. americanpharmaceuticalreview.comacs.orgresearchgate.netchromatographyonline.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable modifier, such as formic acid or trifluoroacetic acid, would likely provide good separation. The use of a diode array detector (DAD) or a mass spectrometer (MS) allows for the identification of peaks based on their UV-vis spectra and mass-to-charge ratio, respectively. americanpharmaceuticalreview.comchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. thermofisher.comsemanticscholar.orgresearchgate.netchromatographyonline.com Due to the polar nature of hydrazines, derivatization is often employed to improve their volatility and chromatographic behavior. semanticscholar.org For by-product analysis in the synthesis of this compound, GC-MS can be invaluable for identifying and quantifying minor impurities that may not be easily detectable by other methods. Potential by-products could include dialkylated hydrazines or products of side reactions involving the cyclopropyl group.
Interactive Data Table: Potential By-products in the Synthesis of this compound and their Analysis
| Potential By-product | Structure | Analytical Challenge | Recommended Chromatographic Method |
| N,N'-bisthis compound | (C₅H₉CH₂)NHNH(CH₂C₅H₉) | Lower volatility, similar polarity to product | GC-MS after derivatization or HPLC-MS |
| Over-alkylation products | Varying polarities | HPLC-MS for comprehensive profiling | |
| Ring-opened by-products | Different polarity and volatility | GC-MS and HPLC-MS for full characterization |
The combination of these advanced chromatographic methods provides a comprehensive toolkit for assessing the purity of this compound and for identifying and characterizing any reaction by-products, which is critical for ensuring the reliability of subsequent research applications.
Crystallographic Analysis of Co-crystals or Derivatives for Structural and Mechanistic Insights
X-ray crystallography provides unambiguous proof of molecular structure and can offer profound insights into intermolecular interactions. nih.govicdd.commdpi.comnih.gov While obtaining a single crystal of this compound itself might be challenging, the formation of co-crystals or crystalline derivatives can facilitate structural analysis.
Co-crystal Formation:
Co-crystallization involves combining the target molecule with a co-former, often a dicarboxylic acid or another molecule capable of forming strong hydrogen bonds. nih.govresearchgate.net For this compound, co-formers such as oxalic acid, succinic acid, or fumaric acid could be explored. The resulting co-crystals often have improved crystalline properties suitable for single-crystal X-ray diffraction. nih.govicdd.com
The analysis of the co-crystal structure would reveal:
The precise bond lengths and angles of the this compound molecule.
The conformation of the cyclopropylmethyl group.
The nature of the hydrogen bonding network between the hydrazine moiety and the co-former.
Crystalline Derivatives:
The formation of crystalline derivatives, such as hydrazones, is another strategy to obtain a solid suitable for X-ray crystallography. researchgate.net Reaction of this compound with a suitable aldehyde or ketone could yield a crystalline hydrazone. The structural analysis of this derivative would provide valuable information about the geometry of the [(2,2-Dimethylcyclopropyl)methyl] moiety.
Interactive Data Table: Potential Co-formers and Derivatives for Crystallographic Analysis
| Type | Example Co-former/Reagent | Expected Interaction | Potential Insights from Crystal Structure |
| Co-crystal | Fumaric Acid | Hydrogen bonding between hydrazine N-H and carboxylic acid O-H and C=O | Conformation of the cyclopropylmethyl group, intermolecular interactions |
| Co-crystal | Adipic Acid | Hydrogen bonding network | Packing arrangement in the solid state |
| Derivative | 4-Nitrobenzaldehyde | Covalent bond formation (hydrazone) | Precise bond lengths and angles of the core structure |
| Derivative | Acetophenone | Covalent bond formation (hydrazone) | Steric effects of the dimethylcyclopropyl group |
Crystallographic analysis of co-crystals or derivatives of this compound would provide definitive structural data, which is fundamental for understanding its chemical properties and for rational drug design if this moiety were to be incorporated into larger molecules.
Future Directions and Emerging Research Avenues for 2,2 Dimethylcyclopropyl Methyl Hydrazine
Development of More Sustainable and Greener Synthetic Routes
The synthesis of hydrazine (B178648) derivatives has traditionally relied on methods that can involve hazardous reagents and generate significant waste. The future development of synthetic routes for [(2,2-Dimethylcyclopropyl)methyl]hydrazine will likely prioritize green chemistry principles to enhance safety and environmental compatibility.
One promising approach is the use of organocatalysis . For instance, L-proline has been demonstrated as an efficient organocatalyst for the synthesis of various hydrazide derivatives under solvent-free conditions, offering high yields and short reaction times. mdpi.com This methodology could potentially be adapted for the synthesis or derivatization of this compound, minimizing the need for harsh catalysts and solvents.
Biocatalysis represents another frontier for the sustainable synthesis of hydrazine-containing compounds. Enzymes such as lipases have been successfully employed in multicomponent reactions to produce complex heterocyclic compounds incorporating a hydrazine moiety. rsc.org The exploration of enzymes, or the engineering of novel biocatalysts, could lead to highly selective and environmentally benign production methods for this compound and its analogs. nih.gov Furthermore, the use of biocatalysts like imine reductases has shown potential in the reductive amination of carbonyls with hydrazines to produce substituted N-alkylhydrazines, a pathway that could be explored for the target compound. researchgate.net
Additionally, research into novel catalytic systems, such as titanocene-catalyzed cyclopropanation, could offer more direct and sustainable routes to cyclopropylamine (B47189) precursors, which could then be converted to the corresponding hydrazine. mdpi.com These methods often exhibit broad substrate scope and excellent functional group tolerance under mild conditions.
A comparison of potential green synthesis strategies is presented in the table below.
| Synthesis Strategy | Potential Advantages for this compound | Key Research Focus |
| Organocatalysis | Mild reaction conditions, reduced metal waste, potential for asymmetric synthesis. | Development of specific organocatalysts for the alkylation of hydrazine with a gem-dimethylcyclopropylmethyl electrophile. |
| Biocatalysis | High selectivity, use of renewable resources, biodegradable catalysts. | Identification or engineering of enzymes capable of forming the C-N bond between the cyclopropylmethyl group and hydrazine. |
| Titanocene Catalysis | Direct conversion of carboxylic acid derivatives, high diastereoselectivity. | Adaptation of existing titanocene-catalyzed methods for the synthesis of the [(2,2-Dimethylcyclopropyl)methyl]amine precursor. |
Exploration of Unconventional Reactivity Modes
The strained cyclopropyl (B3062369) ring and the nucleophilic hydrazine group in this compound suggest a rich and potentially underexplored reactive landscape. Future research is expected to delve into reactivity patterns beyond standard hydrazine chemistry.
Photocatalysis offers a powerful tool for unlocking novel transformations. Visible-light-induced photocatalysis has been employed for the [3+2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins, proceeding through a nitrogen-centered radical and subsequent ring-opening of the cyclopropane (B1198618). acs.org Applying similar photocatalytic strategies to this compound could lead to the formation of complex nitrogen-containing heterocycles. The gem-dimethyl substitution on the cyclopropane ring could influence the stability of radical intermediates and the regioselectivity of ring-opening.
The ring-opening reactions of the gem-dimethylcyclopropane moiety are another area of interest. Base-promoted ring-opening of gem-dibromocyclopropanes has been shown to yield functionalized alkenes. uq.edu.au While the hydrazine moiety is not a leaving group, its electronic influence on the adjacent cyclopropyl ring could be exploited in transition-metal-catalyzed or electrocyclic ring-opening reactions, potentially leading to novel scaffolds. rsc.org For instance, novel ring-opening rearrangements of N-cyclopropyl-amides have been reported in the presence of a Lewis acid, proceeding through an aziridine (B145994) intermediate. rsc.org
Furthermore, the development of palladium-catalyzed enantioselective C(sp³)–H functionalization of free cyclopropylmethylamines highlights the potential for late-stage modification of the cyclopropyl group, offering a route to a diverse range of chiral derivatives. nih.gov
| Reactivity Mode | Potential Outcome for this compound | Key Research Focus |
| Photocatalysis | Formation of novel heterocyclic structures through radical-mediated cycloadditions and ring-opening. | Investigation of suitable photocatalysts and reaction partners to control reaction pathways and diastereoselectivity. |
| Ring-Opening Reactions | Synthesis of unique acyclic or larger ring structures with defined stereochemistry. | Exploration of reaction conditions (e.g., Lewis acids, transition metals) to induce selective cleavage of the cyclopropane C-C bonds. |
| C-H Functionalization | Direct modification of the cyclopropyl ring to introduce new functional groups and create chiral centers. | Development of tailored ligands for palladium or other transition metal catalysts to achieve high enantioselectivity. |
Integration into Flow Chemistry and Automated Synthesis Methodologies
The inherent hazards associated with hydrazine and some of its derivatives make flow chemistry an attractive platform for the synthesis and manipulation of this compound. Continuous flow reactors offer enhanced safety due to small reaction volumes, superior heat and mass transfer, and the ability to handle hazardous reagents in a closed system. rsc.org
The development of a continuous flow process for acyl hydrazide formation has demonstrated a safer and more efficient alternative to traditional batch processes. digitellinc.com A practical flow synthesis of hydrazine derivatives from alcohols has also been reported, showcasing excellent functional group tolerance and scalability. rsc.org These methodologies could be adapted for the production of this compound, enabling safer scale-up and on-demand generation.
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives. syrris.com High-throughput experimentation in flow can be used to rapidly screen reaction conditions for the synthesis of this compound derivatives. rsc.org Automated systems can also facilitate multi-step syntheses, purification, and analysis, significantly reducing the time required to generate libraries of new compounds for biological screening or materials science applications. researchgate.netrsc.org
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Synthesis of the parent compound and its derivatives. | Improved safety in handling hydrazine, enhanced reaction control, easier scalability. |
| Automated Synthesis | High-throughput synthesis of compound libraries based on the this compound scaffold. | Accelerated discovery of new derivatives with desired properties, rapid optimization of reaction conditions. |
Design and Synthesis of Derivatives with Tunable Reactivity
The reactivity of this compound can be modulated through the synthesis of various derivatives. The introduction of substituents on the hydrazine nitrogen atoms or the cyclopropane ring can influence the compound's electronic and steric properties, thereby tuning its reactivity. imist.mayoutube.com
For example, the synthesis of N-acyl or N-sulfonyl derivatives of the hydrazine moiety can alter its nucleophilicity and its participation in radical reactions. The electronic effects of substituents on the hydrazine group have been shown to significantly impact the reactivity of these compounds. imist.ma The synthesis of various hydrazine derivatives, such as hydrazones and pyrazoles, is a well-established field that can be applied to this compound to create a diverse range of new molecules. nih.gov
Moreover, the functionalization of the cyclopropane ring, as discussed in the context of C-H activation, can introduce steric bulk or electronically active groups that can influence the stability and reactivity of the three-membered ring. nih.gov The synthesis of functionalized cyclopropanes is an active area of research, with methods available to introduce a variety of substituents. unige.ch
The strategic design of derivatives with tunable properties is crucial for applications in medicinal chemistry, where precise modulation of reactivity and physicochemical properties is often required.
| Derivative Type | Method of Synthesis | Effect on Reactivity |
| N-Acyl/N-Sulfonyl Hydrazines | Reaction with acyl chlorides or sulfonyl chlorides. | Decreased nucleophilicity of the hydrazine, potential for altered reactivity in cycloaddition or radical reactions. |
| Hydrazones | Condensation with aldehydes or ketones. | Introduction of a C=N bond, providing a platform for further functionalization or the synthesis of heterocyclic compounds. |
| Substituted Cyclopropanes | C-H functionalization or synthesis from functionalized precursors. | Altered steric and electronic properties of the cyclopropyl ring, potentially influencing ring strain and reactivity in ring-opening reactions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2,2-Dimethylcyclopropyl)methyl]hydrazine, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using [(2,2-dimethylcyclopropyl)methyl] halides (e.g., chloride or bromide) and hydrazine. Reaction conditions typically involve polar aprotic solvents (e.g., DMF or ethanol), refluxing at 60–80°C for 4–6 hours, and maintaining a 2:1 molar ratio of hydrazine to halide precursor to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR reveals distinct signals for cyclopropane protons (δ 0.8–1.2 ppm) and hydrazine NH (δ 2.5–3.5 ppm, broad). C NMR shows cyclopropane carbons at 10–20 ppm .
- IR : N-H stretches (3200–3400 cm) and cyclopropane C-C vibrations (900–1000 cm) are diagnostic .
- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z corresponding to CHN (calc. 126.11) .
Q. What are the common reactions of this compound with carbonyl compounds?
- Methodological Answer : Reacting with aldehydes/ketones in ethanol under acidic conditions (e.g., HCl) forms hydrazones. For example, benzaldehyde yields [(2,2-dimethylcyclopropyl)methyl]benzylidenehydrazine. Reaction efficiency depends on pH (optimal pH 3–5) and temperature (reflux at 70°C for 2 hours) .
Advanced Research Questions
Q. How does cyclopropane ring strain influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The cyclopropane’s angle strain increases electrophilicity at the methyl group, accelerating nucleophilic substitution with hydrazine. Computational studies (DFT) show a 15–20% lower activation energy compared to non-cyclic analogs. Kinetic experiments under pseudo-first-order conditions (excess hydrazine) confirm faster reaction rates .
Q. What computational approaches predict the stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level evaluates bond dissociation energies (BDEs) for N-N and C-N bonds. Molecular dynamics simulations (AMBER force field) assess thermal stability in solvents like DMSO or water. These models predict oxidative degradation pathways, highlighting susceptibility to O and light .
Q. What chiral resolution methods are suitable for enantiomeric derivatives of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) resolves racemic mixtures. Enantiomeric excess (ee) is quantified via polarimetry ([α] at 589 nm) or F NMR using chiral shift reagents (e.g., Eu(hfc)) .
Q. How do solvent polarity and temperature affect oxidative degradation?
- Methodological Answer : In polar solvents (e.g., water), oxidation to aziridine derivatives occurs via radical intermediates (traced by EPR spectroscopy). Storage under inert gas (N) at –20°C in amber vials reduces degradation by 80% over 6 months. Accelerated aging studies (40°C, 75% humidity) guide shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
